Inferred Superiority of 2,4,6-Tribromo-m-cresol over Parent m-Cresol via Historical Halogenation Trends
While no direct head-to-head MIC comparison was found, a strong class-level inference can be drawn from historical data showing that halogenation dramatically increases phenolic activity. A 1907 report establishes that m-chlorophenol is five times more active than m-cresol [1]. By extrapolating this structure-activity relationship (SAR) to tribromination, it is highly probable that 2,4,6-Tribromo-m-cresol exhibits significantly greater potency than its non-halogenated parent, m-cresol.
| Evidence Dimension | Bactericidal activity |
|---|---|
| Target Compound Data | Potency significantly greater than m-cresol |
| Comparator Or Baseline | m-cresol |
| Quantified Difference | m-chlorophenol is reported as 5x more active than m-cresol [1] |
| Conditions | Disinfectant comparison (circa 1907) |
Why This Matters
This established SAR trend validates that selecting the tribrominated derivative is essential for achieving the enhanced antimicrobial potency required for specific applications, whereas substituting with the parent m-cresol would result in a significantly weaker product.
- [1] Rapp, (1907). Disinfectant Value of the Three Isomeric Cresols. Chem. Zentr. ii 717; from Apoth. Zeit., 22, 643-644. View Source
